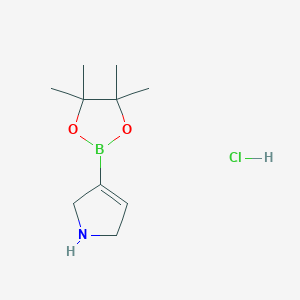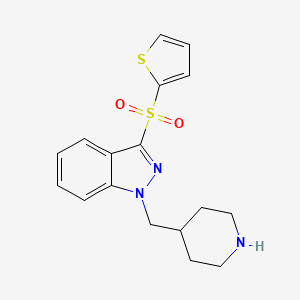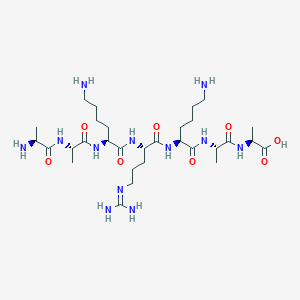![molecular formula C15H12N6O2S B12516325 6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, further connected to a pyridine and a nitrophenyl group. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like piperidine to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where halogens or other substituents can be introduced using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups that enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets in cells. The compound has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . By binding to these enzymes, the compound disrupts the normal functioning of bacterial cells, leading to cell death. Additionally, the compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other similar compounds, such as:
6-Aryl-3-(quinolin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit antimicrobial activity and have been studied for their potential use as antibiotics.
1,3,4-Thiadiazole derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have shown promising results as anti-breast cancer agents through dual inhibition of PARP-1 and EGFR targets.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H12N6O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
6-(2-nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C15H12N6O2S/c22-21(23)13-6-2-1-5-12(13)19-9-20-14(11-4-3-7-16-8-11)17-18-15(20)24-10-19/h1-8H,9-10H2 |
InChI-Schlüssel |
DZYZSVTXFVZFMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CSC2=NN=C(N21)C3=CN=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)

![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
